molecular formula C16H15FN2O3 B5344299 ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5344299
M. Wt: 302.30 g/mol
InChI Key: VTNZHKGVOJXRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is a chemical compound with the molecular formula C16H14FNO3 It is a derivative of benzoic acid and contains a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-fluoroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-((2-FLUOROANILINO)CARBONYL)PYRROLO(1,2-A)QUINOLINE-1-CARBOXYLATE: A structurally similar compound with a pyrroloquinoline moiety.

    ETHYL 3-((2-FLUOROANILINO)CARBONYL)-1-INDOLIZINECARBOXYLATE: Another related compound with an indolizine ring.

Uniqueness

ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of a fluorinated aniline and benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZHKGVOJXRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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